molecular formula C17H17N5O4S B10930541 Methyl 1-cyclopropyl-7-methyl-2-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 1-cyclopropyl-7-methyl-2-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B10930541
M. Wt: 387.4 g/mol
InChI Key: AGDWMJGAKCGLBE-UHFFFAOYSA-N
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Description

Methyl 1-cyclopropyl-7-methyl-2-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrido[2,3-d]pyrimidine core, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-cyclopropyl-7-methyl-2-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multiple steps. One common approach is to start with the cyclopropyl derivative and introduce the pyrido[2,3-d]pyrimidine core through a series of condensation reactions. The oxadiazole moiety can be introduced via a cyclization reaction involving appropriate precursors .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclopropyl-7-methyl-2-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 1-cyclopropyl-7-methyl-2-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-cyclopropyl-7-methyl-2-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives and oxadiazole-containing molecules. Examples include:

Uniqueness

What sets Methyl 1-cyclopropyl-7-methyl-2-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate apart is its combination of a cyclopropyl group, a pyrido[2,3-d]pyrimidine core, and an oxadiazole moiety. This unique structure imparts specific chemical and biological properties that may not be present in other similar compounds .

Properties

Molecular Formula

C17H17N5O4S

Molecular Weight

387.4 g/mol

IUPAC Name

methyl 1-cyclopropyl-7-methyl-2-[(4-methyl-1,2,5-oxadiazol-3-yl)methylsulfanyl]-4-oxopyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C17H17N5O4S/c1-8-6-11(16(24)25-3)13-14(18-8)22(10-4-5-10)17(19-15(13)23)27-7-12-9(2)20-26-21-12/h6,10H,4-5,7H2,1-3H3

InChI Key

AGDWMJGAKCGLBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)N(C(=NC2=O)SCC3=NON=C3C)C4CC4)C(=O)OC

Origin of Product

United States

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